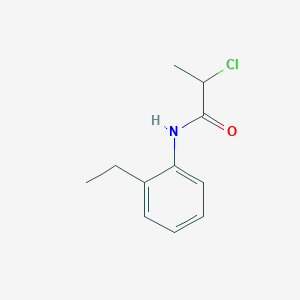
2-chloro-N-(2-ethylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-ethylphenyl)propanamide is a compound that has been studied for its potential applications in various fields, including organic electro-optic and nonlinear optical materials. The compound has been synthesized using standard methods and has been the subject of research to understand its properties and potential uses.
Synthesis Analysis
The synthesis of N-(2-chlorophenyl)-(1-propanamide), a compound closely related to 2-chloro-N-(2-ethylphenyl)propanamide, has been achieved through standard synthetic methods. The material was further purified by repeated crystallization to ensure its purity for subsequent studies. Single crystals of the compound were grown using the slow evaporation technique, which yielded transparent crystals with dimensions suitable for characterization studies .
Molecular Structure Analysis
The molecular structure of N-(2-chlorophenyl)-(1-propanamide) was thoroughly analyzed using various techniques. UV-Vis spectroscopy, IR spectroscopy, NMR spectroscopy, and powder XRD techniques were employed to characterize the grown crystals. These methods provided detailed information about the molecular structure and the arrangement of atoms within the crystal lattice, which is essential for understanding the material's properties and potential applications .
Chemical Reactions Analysis
Although the specific chemical reactions involving 2-chloro-N-(2-ethylphenyl)propanamide have not been detailed in the provided papers, the related compound N-(2-chlorophenyl)-(1-propanamide) has been shown to exhibit second harmonic generation (SHG) signals. This indicates that the compound can convert incident light into light at twice the frequency, which is a valuable property in nonlinear optics .
Physical and Chemical Properties Analysis
The solubility of a similar compound, 2-chloro-N-(4-methylphenyl)propanamide (S1), in various binary solvent mixtures was studied using the polythermal method. The solubility was found to increase with temperature at constant solvent composition. The dissolution properties and saturation temperature profile as a function of concentration were characterized using in situ focused beam reflectance measurement (FBRM). The experimental solubility data were successfully correlated with the Apelblat, λh, and phase equilibria with NRTL model equations, demonstrating the compound's behavior in different solvent environments .
科学的研究の応用
Solubility and Modeling Studies
- The solubility of 2-chloro-N-(4-methylphenyl)propanamide, a related compound, in various solvent mixtures was examined. The study used the polythermal method and focused beam reflectance measurement (FBRM) to characterize dissolution properties and determine the saturation temperature profile as a function of concentration. This research is significant for understanding the solubility behavior of similar compounds, including 2-chloro-N-(2-ethylphenyl)propanamide (Pascual et al., 2017).
Nonlinear Optical Material
- Research on new organic electro-optic and non-linear optical materials includes the synthesis of N-(2-chlorophenyl)-(1-propanamide), a compound closely related to 2-chloro-N-(2-ethylphenyl)propanamide. This compound was synthesized and characterized using various techniques, indicating its potential in the field of optical materials (Prabhu et al., 2000).
Antinociceptive Activity
- While focusing on a different but structurally similar compound, research on the antinociceptive activity of (5-chloro-2(3H)-benzoxazolon-3-yl) propanamide derivatives provides insights into the possible pharmacological applications of related compounds (Önkol et al., 2004).
Synthetic Approaches
- There are convenient synthetic approaches for novel impurities of related compounds like Propisochlor, which could provide insight into the synthesis and handling of 2-chloro-N-(2-ethylphenyl)propanamide (Behera et al., 2022).
Potential Medicinal Use for COVID-19
- 2-chloro-N-(p-tolyl)propanamide, a compound with structural similarities, was studied using quantum chemical analysis. It showed potential as a medicinal use for COVID-19, indicating the importance of researching related compounds (Pandey et al., 2020).
Safety and Hazards
- Safety Information : Refer to the MSDS for detailed safety precautions.
特性
IUPAC Name |
2-chloro-N-(2-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-9-6-4-5-7-10(9)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEROANWUUHYKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-ethylphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

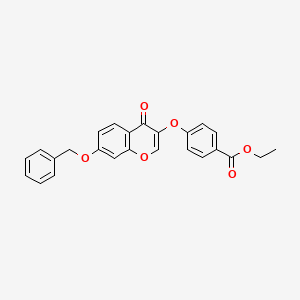
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide](/img/structure/B3006989.png)

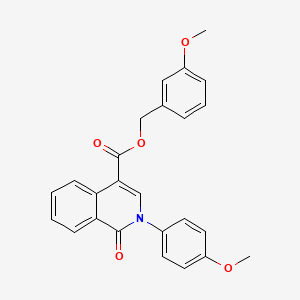
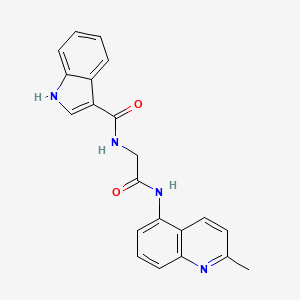
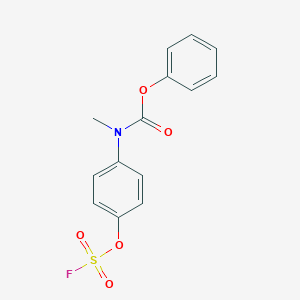
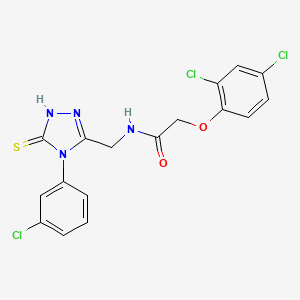
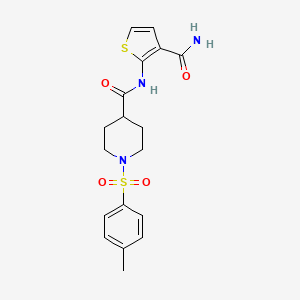
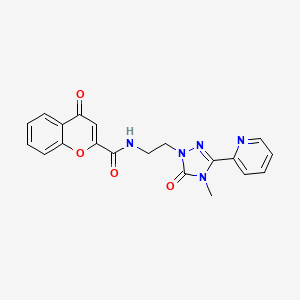
![(Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007003.png)
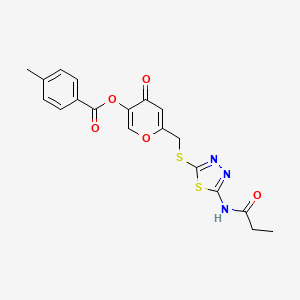

![2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3007009.png)
